molecular formula C8H15NO B13558917 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine

Cat. No.: B13558917
M. Wt: 141.21 g/mol
InChI Key: FVXDDGWCZYMNQR-UHFFFAOYSA-N
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Description

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a chemical compound with a unique bicyclic structure. It is known for its interesting biological activity and potential applications in various fields of scientific research. The compound is characterized by the presence of an oxabicycloheptane ring system, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of alkylated amines and other derivatives.

Scientific Research Applications

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the formation of active transcription factors such as NF-AT and NF-IL2A . This inhibition can lead to reduced expression of interleukin-2 (IL2) genes, which are essential for immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is unique due to its specific amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-1-yl)ethanamine

InChI

InChI=1S/C8H15NO/c9-6-5-8-3-1-7(10-8)2-4-8/h7H,1-6,9H2

InChI Key

FVXDDGWCZYMNQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)CCN

Origin of Product

United States

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